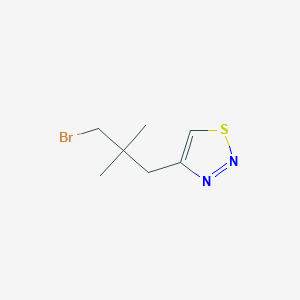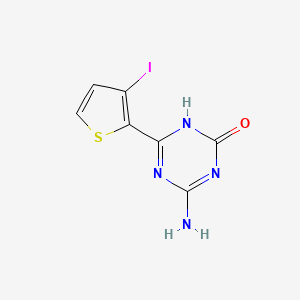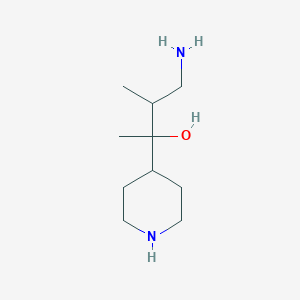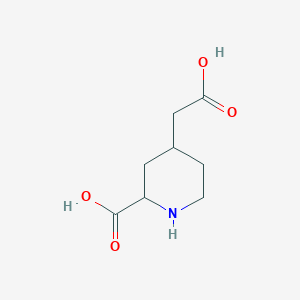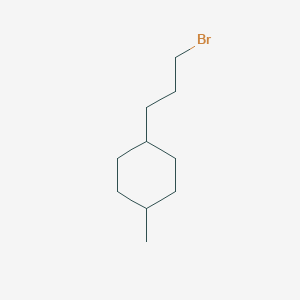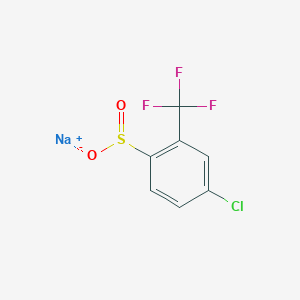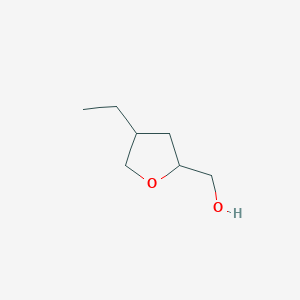
(4-Ethyloxolan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyloxolan-2-yl)methanol is an organic compound with the molecular formula C₇H₁₄O₂ It is a derivative of oxolane, featuring an ethyl group at the fourth position and a hydroxymethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyloxolan-2-yl)methanol typically involves the reaction of oxirane with ethanol in the presence of a catalyst. The reaction proceeds through the opening of the oxirane ring, followed by the addition of the ethanol molecule. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: (4-Ethyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (4-Ethyloxolan-2-yl)aldehyde or (4-Ethyloxolan-2-yl)carboxylic acid.
Reduction: Formation of (4-Ethyloxolan-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
(4-Ethyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (4-Ethyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
相似化合物的比较
- (4-Methyloxolan-2-yl)methanol
- (4-Propylxolan-2-yl)methanol
- (4-Butyloxolan-2-yl)methanol
Comparison: (4-Ethyloxolan-2-yl)methanol is unique due to the presence of the ethyl group, which provides a balance between hydrophobic and hydrophilic properties This makes it more versatile in various applications compared to its methyl, propyl, or butyl counterparts
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
(4-ethyloxolan-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3 |
InChI 键 |
JTJUOORYHIGSGL-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(OC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
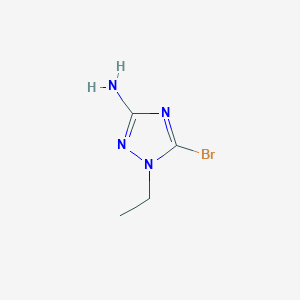
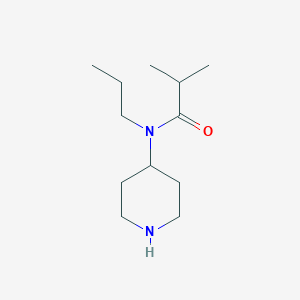
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)

![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
